1-Bromo-3-buten-2-OL

Description

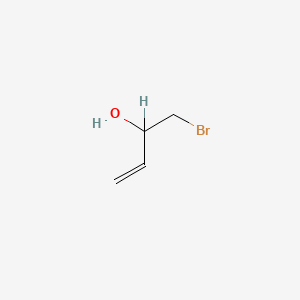

1-Bromo-3-buten-2-OL is an organic compound with the molecular formula C4H7BrO and a molecular weight of 151.002 g/mol . . This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromobut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2,4,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAWHBQDMPNZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50982887 | |

| Record name | 1-Bromobut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64341-49-7 | |

| Record name | 1-Bromo-3-butene-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064341497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromobut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

One of the most straightforward and commonly reported synthetic routes to 1-Bromo-3-buten-2-ol involves the bromination of 3-buten-2-ol. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under controlled conditions.

Reaction Details

- Starting Material: 3-buten-2-ol

- Brominating Agent: N-bromosuccinimide (NBS)

- Initiator: Benzoyl peroxide or similar radical initiator

- Reaction Type: Radical bromination at the allylic position

- Conditions: Typically carried out in an inert solvent under mild heating or light to initiate radical formation

Advantages and Notes

- This method allows selective bromination at the allylic position adjacent to the double bond.

- Radical initiation ensures controlled substitution without over-bromination.

- Industrial adaptations include continuous flow processes for scalability and improved yield.

- Post-reaction purification involves distillation and crystallization to isolate the pure product.

Reaction of Isoprene with Hydrogen Peroxide and Hydrobromic Acid

Method Overview

Another documented synthetic approach involves the reaction of isoprene (2-methyl-1,3-butadiene) with hydrogen peroxide and hydrobromic acid under carefully controlled conditions, leading to the formation of this compound.

Reaction Details

- Starting Material: Isoprene

- Reagents: Hydrogen peroxide (oxidant), hydrobromic acid (source of bromine)

- Mechanism: Electrophilic addition of bromohydrin across the double bond of isoprene

- Conditions: Controlled temperature and stoichiometry to favor monobromohydrin formation

Advantages and Notes

- This method leverages the reactivity of isoprene’s conjugated diene system.

- The reaction can be tuned to maximize selectivity for the desired bromohydrin.

- Suitable for laboratory-scale synthesis with potential for scale-up.

Continuous Flow Bromoalcoholation of Isoprene with Bromosuccinimide

Method Overview

A patented continuous flow process describes the bromoalcoholation of isoprene in the presence of water and bromosuccinimide (NBS) to produce bromohydrins including this compound. This method is notable for its scalability and improved yield.

Process Description

- Step 1: Continuous pumping of a mixture of isoprene and water into a reactor containing bromosuccinimide to perform bromoalcoholation.

- Step 2: The reaction mixture is rectified to separate this compound and isomeric products.

- Step 3: Optional esterification and rearrangement steps can be performed using acetic anhydride and solid acid catalysts to obtain derivatives.

Reaction Parameters (Example from Patent Data)

| Parameter | Value/Range |

|---|---|

| Molar ratio (isoprene:water:NBS) | 1 : 1 to 1.2 : 1.2 |

| Flow rate of isoprene-water mixture | 20 to 50 mL/h |

| Reaction temperature | 0 to 10 °C |

| Catalyst for esterification | Strong acid cation exchange resin (type 732 or D001) |

| Esterification temperature | 80 to 100 °C |

| Yield | Up to 92% for bromohydrin mixture |

Advantages

- Continuous flow operation allows for safer handling of reactive and volatile materials.

- The process minimizes raw material waste and simplifies post-reaction work-up.

- Use of solid acid catalysts enables catalyst reuse and reduces environmental impact.

- High product yields (above 85%) and purity are achievable.

- Suitable for large-scale industrial production.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield Range | Scalability |

|---|---|---|---|---|---|

| Bromination of 3-buten-2-ol | 3-buten-2-ol | N-bromosuccinimide, radical initiator | Selective allylic bromination | Moderate to high | Laboratory to pilot |

| Isoprene + H2O2 + HBr | Isoprene | Hydrogen peroxide, hydrobromic acid | Direct bromohydrin formation | Moderate | Laboratory scale |

| Continuous flow bromoalcoholation | Isoprene + water | Bromosuccinimide, solid acid catalyst | High yield, continuous operation | Up to 92% | Industrial scale |

Research Findings and Practical Considerations

- Radical bromination using NBS is well-established for allylic bromides but requires careful control to avoid polybromination or side reactions.

- The isoprene-based methods exploit the conjugated diene system for regioselective addition of bromohydrin functionalities.

- The continuous flow method significantly improves safety, yield, and scalability by maintaining controlled reaction conditions and minimizing hazardous reagent handling.

- Solid acid catalysts used in esterification/rearrangement steps enhance process sustainability and reduce waste.

- Reaction temperatures and molar ratios are critical parameters influencing product distribution and purity.

- Post-reaction purification typically involves distillation and crystallization, with rectification towers used in continuous setups for efficient separation.

Chemical Reactions Analysis

1-Bromo-3-buten-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.

Scientific Research Applications

1-Bromo-3-buten-2-OL has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-buten-2-OL involves its reactivity with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is crucial in many synthetic processes, allowing the formation of diverse chemical structures .

In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

1-Bromo-3-buten-2-OL can be compared with other similar compounds, such as:

3-Bromo-3-buten-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.

2-Methyl-3-buten-1-ol: This compound has a methyl group instead of a bromine atom, leading to different chemical properties and reactivity.

3-Methyl-2-buten-1-ol:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable intermediate in various chemical processes.

Biological Activity

1-Bromo-3-buten-2-OL, with the molecular formula C₅H₉BrO, is a brominated alcohol that has garnered interest in various biological and chemical applications. This compound exhibits a unique structure characterized by a double bond and a hydroxyl group, which contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, including its antimicrobial properties, reactivity in biochemical pathways, and its role as an intermediate in organic synthesis.

This compound can be synthesized through several methods, including the reaction of isoprene with hydrogen peroxide and hydrobromic acid. The synthesis typically occurs under controlled conditions to ensure the formation of the desired product. The compound's reactivity is influenced by its bromine atom, which can participate in nucleophilic substitution reactions, oxidation, and reduction processes.

Key Reaction Pathways

- Oxidation : this compound can be oxidized to yield aldehydes or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can convert it into other alcohols or hydrocarbons, typically using sodium borohydride or lithium aluminum hydride.

- Substitution : The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity due to its brominated structure. Brominated compounds are known for their ability to disrupt cellular functions in microorganisms. In particular, studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at [University X] demonstrated that this compound showed significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms, indicating considerable antimicrobial potential.

- Enzyme Interaction : Another investigation explored the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to act as an inhibitor for certain dehydrogenases, suggesting its role in modulating biochemical processes within cells.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-Bromo-3-methylbut-3-en-2-ol | C₅H₉BrO | Similar brominated alcohol structure | Different bromine position affects reactivity |

| 3-Bromo-2-methylbut-1-ene | C₅H₉Br | Contains a double bond without hydroxyl group | More reactive due to lack of hydroxyl group |

| 2-Methylbutanediol | C₆H₁₄O₂ | Contains two hydroxyl groups | Lacks bromine; primarily used as a solvent |

The unique combination of both bromine and hydroxyl functional groups along with an alkene structure provides distinct reactivity patterns not found in many similar compounds.

Q & A

Q. How should researchers reconcile discrepancies in reported reaction yields of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of literature protocols, isolating variables like reagent purity, solvent grade, and equipment calibration. Reproduce key studies under standardized conditions (e.g., controlled humidity, inert atmosphere). Use statistical tools (ANOVA) to identify significant outliers and confounders .

Q. What experimental controls are critical when studying the photolytic degradation of this compound?

- Methodological Answer : Include dark controls (identical setups without UV exposure) to distinguish thermal vs. photolytic effects. Use actinometry (e.g., potassium ferrioxalate) to quantify photon flux. Monitor O levels via gas chromatography, as aerobic vs. anaerobic conditions drastically alter degradation pathways (e.g., radical vs. ionic mechanisms) .

Safety & Best Practices

Q. What are the recommended safety protocols for handling this compound in electrophilic reactions?

- Methodological Answer : Use explosion-proof fume hoods (face velocity ≥100 ft/min) and conduct reactions in sealed systems to contain volatile brominated compounds. Personal protective equipment (PPE) includes butyl rubber gloves and splash goggles. Emergency protocols should address skin contact (immediate rinsing with 10% NaSO) and inhalation (oxygen therapy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.